molecular formula C10H11ClO3 B082058 (3,4-Dimethoxyphenyl)acetyl chloride CAS No. 10313-60-7

(3,4-Dimethoxyphenyl)acetyl chloride

Cat. No.: B082058
CAS No.: 10313-60-7
M. Wt: 214.64 g/mol
InChI Key: QBJIMTPENIGDOG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)acetyl chloride, also known as homoveratryl chloride, is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dimethoxyphenyl)acetyl chloride can be synthesized through the reaction of (3,4-dimethoxyphenyl)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    (3,4-Dimethoxyphenyl)acetic Acid: Formed from hydrolysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)acetyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acyl chloride functional group, which makes it highly reactive and useful in various synthetic applications. The presence of methoxy groups also enhances its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJIMTPENIGDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394078
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10313-60-7
Record name (3,4-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dimethoxyphenyl)acetyl chloride
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxyphenylacetic acid (6.47 g, 0.033 mole) was dissolved in 50 ml of dry benzene and refluxed for 2 hr. with excess thionyl chloride (25 ml). The solvent and SOCl2 were removed on a rotary evaporator. Two additional quantities of dry benzene were added to the residue, followed by rotary evaporation which yielded 3,4-dimethoxyphenylacetyl chloride.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (600 ml) is added dropwise, with stirring, over a period of 2 hours, to a suspension of 3,4-dimethoxy-phenylacetic acid (549.4 g) in methylene chloride (600 ml). After the development of gas has ended (16 hours) the mixture is refluxed for a further hour. After the highly volatile components have been removed the residue is distilled in vacuo.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
549.4 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(3,4-dimethoxyphenyl)acetyl chloride is prepared according to the method described in Example 8 using 3,4-dimethoxyphenylacetic acid (2.85 g, 14.5 mmol) to give a brown oil which is dissolved in chloroform (10 mL). This solution is refluxed for 3 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanethiol (2.8 g, 14 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt by treatment with HCl in ether. The product is recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanethiol
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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